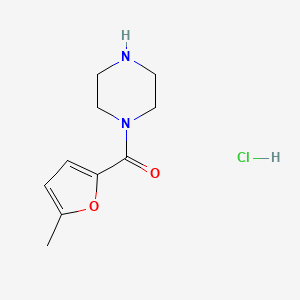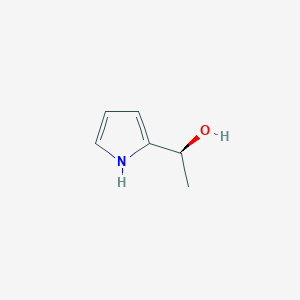
2-Chloro-5-(4-pentylbenzoyl)pyridine
Descripción general
Descripción
“2-Chloro-5-(4-pentylbenzoyl)pyridine” is a chemical compound with the molecular formula C17H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(4-pentylbenzoyl)pyridine” consists of 17 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . More detailed information about its molecular structure might be found in specific scientific literature or databases.Aplicaciones Científicas De Investigación
1. Photophysical Properties and Chemosensors
- Singlet Diradical Complexes : Studies on ruthenium and osmium complexes, involving ligands related to 2-Chloro-5-(4-pentylbenzoyl)pyridine, revealed unique geometrical and electronic structures. These complexes exhibited interesting changes upon oxidation, which are significant for understanding their photophysical properties (Samanta et al., 2008).
- Fluorescent Probes for Metal Detection : Certain pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 2-Chloro-5-(4-pentylbenzoyl)pyridine, have been synthesized and shown to be effective fluorescent probes for detecting metals like mercury in various solutions (Shao et al., 2011).
2. Synthesis and Chemical Reactivity
- Novel Synthesis Methods : Research has led to the development of new synthesis methods for pyridine derivatives, providing efficient pathways to create compounds with structural similarities to 2-Chloro-5-(4-pentylbenzoyl)pyridine. These methods are crucial for expanding the utility of such compounds in various chemical applications (Catalani et al., 2010).
- Structural Analysis and Derivatives : The synthesis and analysis of various pyridine and fused pyridine derivatives have been extensively studied. This research is valuable for understanding the chemical behavior and potential applications of 2-Chloro-5-(4-pentylbenzoyl)pyridine-related compounds (Al-Issa, 2012).
3. Applications in Material Science
- Ink and Printing Applications : Research on the synthesis of chloro 2 aminobenzoic acid, a compound structurally related to 2-Chloro-5-(4-pentylbenzoyl)pyridine, has shown potential applications in the development of fluorescent agents for ink and printing, particularly in anti-falsification measures (Wen, 2000).
4. Electronic and Optical Applications
- Electronic Devices and Sensors : The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been explored for their potential in electronic devices and sensors. This research is crucial for developing new materials based on 2-Chloro-5-(4-pentylbenzoyl)pyridine for electronic applications (Zedan et al., 2020).
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-3-4-5-13-6-8-14(9-7-13)17(20)15-10-11-16(18)19-12-15/h6-12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVXPRYSWXOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-pentylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)


![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)





![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)